molecular formula C8H7NO3 B13996083 Benzoic acid, 2-amino-4-formyl- CAS No. 27867-48-7

Benzoic acid, 2-amino-4-formyl-

Cat. No.: B13996083
CAS No.: 27867-48-7
M. Wt: 165.15 g/mol
InChI Key: HWSBUZYDPVUPOV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-4-formyl- is an aromatic compound with the molecular formula C8H7NO3 It is characterized by the presence of an amino group (-NH2) at the second position and a formyl group (-CHO) at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-4-formyl- can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with formylating agents under controlled conditions. For instance, the reaction can be carried out using formic acid and acetic anhydride as reagents, with the reaction mixture being heated to facilitate the formylation process .

Industrial Production Methods

Industrial production of benzoic acid, 2-amino-4-formyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-4-formyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-amino-4-formyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-amino-4-formyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-formyl-: Similar structure but lacks the amino group.

    Benzoic acid, 4-formyl-: Similar structure but the formyl group is at the fourth position without the amino group.

    Anthranilic acid (2-aminobenzoic acid): Similar structure but lacks the formyl group.

Uniqueness

Benzoic acid, 2-amino-4-formyl- is unique due to the presence of both amino and formyl groups on the benzoic acid ring.

Properties

CAS No.

27867-48-7

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-amino-4-formylbenzoic acid

InChI

InChI=1S/C8H7NO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,9H2,(H,11,12)

InChI Key

HWSBUZYDPVUPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)N)C(=O)O

Origin of Product

United States

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